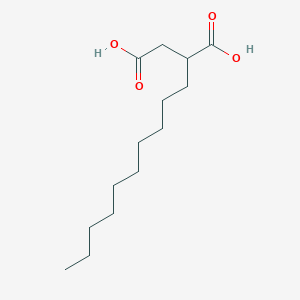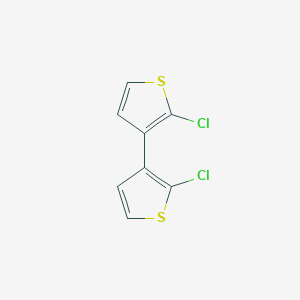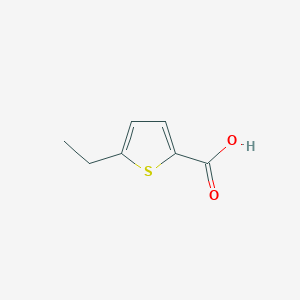
Acide 5-éthylthiophène-2-carboxylique
Vue d'ensemble
Description
5-Ethylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O2S . It has a molecular weight of 156.21 .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Ethylthiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The synthesis of thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium alkoxide is recognized as the Hinsberg reaction .Molecular Structure Analysis
The IUPAC name for 5-Ethylthiophene-2-carboxylic acid is 5-ethyl-2-thiophenecarboxylic acid . The InChI code for this compound is 1S/C7H8O2S/c1-2-5-3-4-6 (10-5)7 (8)9/h3-4H,2H2,1H3, (H,8,9) .Physical and Chemical Properties Analysis
5-Ethylthiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
Agriculture
Dans le secteur agricole, l’acide 5-éthylthiophène-2-carboxylique a des applications potentielles comme précurseur pour la synthèse d’herbicides et de pesticides . Ses propriétés structurelles peuvent être exploitées pour développer des composés ciblant des enzymes ou des récepteurs spécifiques chez les ravageurs, offrant une approche plus ciblée de la protection des cultures. Cela peut conduire à la création de produits chimiques agricoles respectueux de l’environnement et durables, efficaces à des doses plus faibles, réduisant ainsi la charge chimique globale sur les cultures.
Science des matériaux
L’incorporation de l’This compound dans les polymères et autres matériaux peut conférer des propriétés électriques et optiques uniques en raison de son système conjugué . Il peut être utilisé dans le développement de semi-conducteurs organiques, qui sont essentiels pour l’électronique flexible, les cellules solaires et les diodes électroluminescentes (DEL). La capacité du composé à participer aux interactions de type π-π le rend approprié pour créer des matériaux avec des capacités de transport de charge améliorées.
Sciences de l’environnement
En sciences de l’environnement, l’This compound peut être utilisé dans la synthèse de capteurs chimiques pour la détection des métaux lourds et d’autres polluants . Son cycle thiophène peut agir comme un ligand, se liant aux ions métalliques et permettant le développement de méthodes de détection sensibles et sélectives. Ceci est particulièrement important pour la surveillance de la qualité de l’eau et la garantie de la sécurité des approvisionnements en eau potable.
Industrie alimentaire
Bien que les applications directes de l’This compound dans l’industrie alimentaire ne soient pas bien documentées, ses dérivés pourraient être explorés comme exhausteurs de goût ou conservateurs . La structure du composé pourrait être modifiée pour produire des molécules qui imitent les saveurs naturelles ou inhibent la croissance de micro-organismes responsables de la détérioration, contribuant ainsi à la sécurité alimentaire et à la prolongation de la durée de conservation.
Production d’énergie
Dans le domaine de la production d’énergie, l’This compound peut trouver des applications dans le développement d’électrolytes novateurs pour les batteries . Sa stabilité chimique et son potentiel pour former des sels avec divers cations peuvent être avantageux dans la création d’électrolytes haute performance pour les batteries lithium-ion, améliorant potentiellement la densité énergétique et la durée de vie de la batterie.
Safety and Hazards
The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements include H315-H319-H335 . The precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .
Propriétés
IUPAC Name |
5-ethylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBNGIDVTPTFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343206 | |
| Record name | 5-ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23229-72-3 | |
| Record name | 5-ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
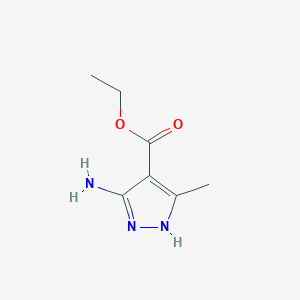
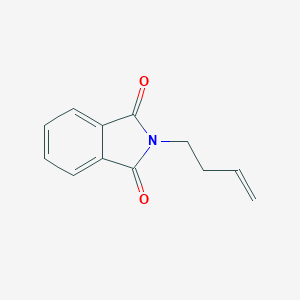
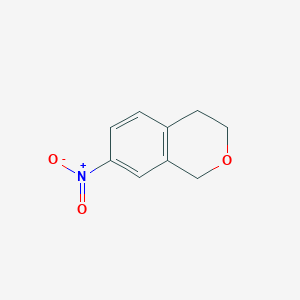
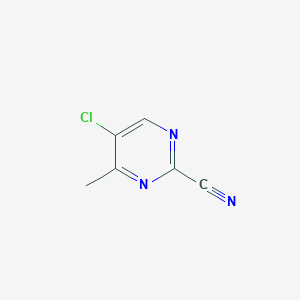


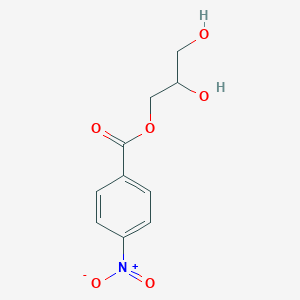
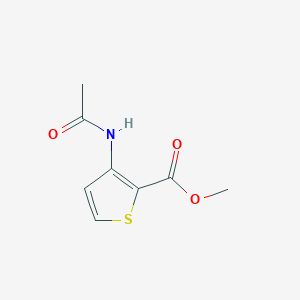
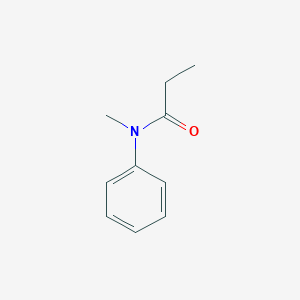
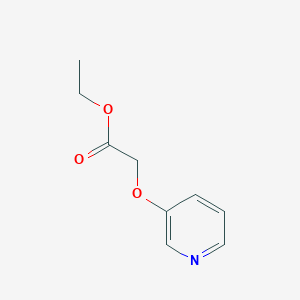
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)

